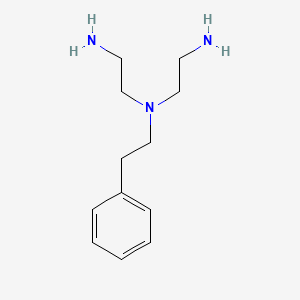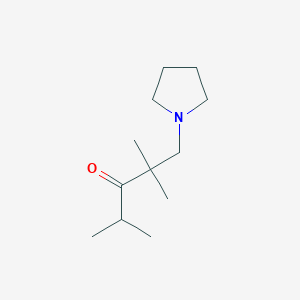
1,1,3-Triphenylbutane-1-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Triphenylbutane-1-peroxol: is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylbutane-1-peroxol can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 1,1,3-triphenylbutane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions: 1,1,3-Triphenylbutane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
1,1,3-Triphenylbutane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,3-triphenylbutane-1-peroxol involves its interaction with molecular targets through its peroxol group. This group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways.
相似化合物的比较
1,1,1-Triphenylbutane: Similar structure but lacks the peroxol group.
1,1,3-Triphenylpropane: Shorter carbon chain with similar phenyl substitution.
1,1,3-Triphenylbutane-1-ol: Contains a hydroxyl group instead of a peroxol group.
Uniqueness: 1,1,3-Triphenylbutane-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
78484-99-8 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
(4-hydroperoxy-4,4-diphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C22H22O2/c1-18(19-11-5-2-6-12-19)17-22(24-23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3 |
InChI 键 |
COSADTSNYZSMOM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





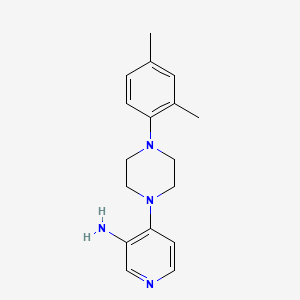
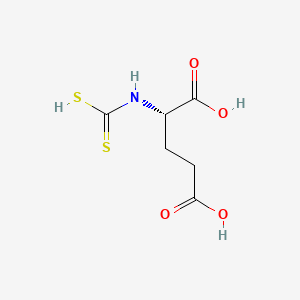


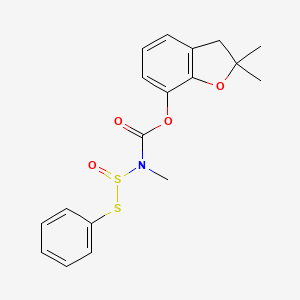
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
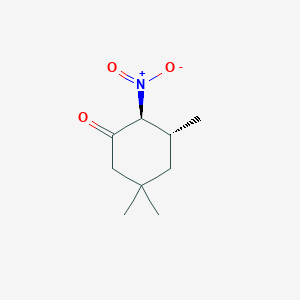
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)

